Methyl 4-[(3-chloro-4-fluorophenyl)amino]-6-ethoxyquinoline-2-carboxylate
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Overview
Description
The compound “Methyl 4-(3-chloro-4-fluoroanilino)-6-ethoxyquinoline-2-carboxylate” is a quinazoline derivative . Quinazoline derivatives are a class of compounds that have been studied for their potential antiproliferative properties and usefulness in the treatment or prevention of cancers .
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinazoline backbone, which is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other of which contains two nitrogen atoms (pyrimidine) .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, quinazoline derivatives can undergo a variety of chemical reactions, depending on the substituents present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Quinazoline derivatives, in general, are typically solid at room temperature .Scientific Research Applications
Synthesis and Transformation
Quinoline derivatives are recognized for their efficacy as fluorophores, utilized extensively in biochemistry and medicine for studying biological systems. The synthesis and transformations of quinoline derivatives, aiming to create new, more selective compounds, remain a focal point of research due to their potential applications in antioxidants and radioprotectors. The study by Aleksanyan and Hambardzumyan (2013) exemplifies this by exploring reactions of 2-chloro-4-methylquinolines with aminobenzoic acids to produce novel quinoline derivatives, highlighting their significance in developing sensitive compounds for biological applications (Aleksanyan & Hambardzumyan, 2013).
Fluorophores and Biological Systems
Quinoline derivatives' role as efficient fluorophores is underscored in their widespread use for studying various biological systems. Their integration into DNA fluorophores, based on fused aromatic systems, underscores a continuous search for compounds with enhanced sensitivity and selectivity. This ongoing research underlines the importance of quinoline derivatives in advancing biochemistry and medicine, offering insights into cellular and molecular processes (Aleksanyan & Hambardzumyan, 2013).
Chemical Reactions and Derivatives
The reactions of 3-substituted quinoline 1-oxides with acylating agents, studied by Miura et al. (1991), reveal the formation of 2- and 4-substituted quinolines. This research provides a foundational understanding of the chemical behavior of quinoline derivatives, which is crucial for designing and synthesizing novel compounds with potential applications in medicinal chemistry and materials science (Miura, Takaku, Nawata, & Hamana, 1991).
Medicinal Chemistry Applications
The conversion of Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate into various derivatives, as investigated by Guo Hui (1991), highlights the compound's versatility and potential in developing new pharmaceuticals. This study exemplifies how structural modifications of quinoline derivatives can lead to compounds with varied biological activities, contributing to the development of novel therapeutic agents (Guo Hui, 1991).
Mechanism of Action
Target of Action
Compounds with similar structures, such as gefitinib , are known to target the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
Gefitinib, a compound with a similar structure, is an inhibitor of the egfr tyrosine kinase that binds to the adenosine triphosphate (atp)-binding site of the enzyme . This interaction inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
The inhibition of egfr tyrosine kinase by gefitinib can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation and survival .
Result of Action
The inhibition of egfr tyrosine kinase can lead to the suppression of cell proliferation and induction of apoptosis .
Future Directions
Properties
IUPAC Name |
methyl 4-(3-chloro-4-fluoroanilino)-6-ethoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3/c1-3-26-12-5-7-16-13(9-12)17(10-18(23-16)19(24)25-2)22-11-4-6-15(21)14(20)8-11/h4-10H,3H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWVWHOTQBJKGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)F)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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